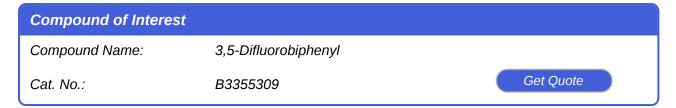


In-Depth Technical Guide to 3,5-Difluorobiphenyl (CAS: 62351-48-8)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,5-Difluorobiphenyl**, a fluorinated aromatic compound with significant potential in materials science and pharmaceutical development. This document details its physicochemical properties, synthesis methodologies, spectroscopic data, and key applications, presenting the information in a clear and accessible format for laboratory and research use.

Core Physicochemical Data

3,5-Difluorobiphenyl is a solid organic compound at room temperature. Its key properties are summarized in the table below for quick reference.



Property	Value
CAS Number	62351-48-8
Molecular Formula	C12H8F2
Molecular Weight	190.19 g/mol [1]
Melting Point	56-58 °C[1]
Boiling Point	256 °C at 760 mmHg[1]
Density	1.165 g/cm ³ [1]
Refractive Index	1.535[1]
Flash Point	89.5 °C[1]
LogP	3.63180[1]
IUPAC Name	1,3-difluoro-5-phenylbenzene[1]

Synthesis of 3,5-Difluorobiphenyl

The synthesis of **3,5-Difluorobiphenyl** is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method offers high yields and good functional group tolerance. A general experimental protocol is outlined below.

Suzuki-Miyaura Coupling: An Experimental Protocol

This protocol describes the synthesis of **3,5-Difluorobiphenyl** from **3,5-difluorophenyl**boronic acid and bromobenzene.

Materials:

- 3,5-Difluorophenylboronic acid
- Bromobenzene
- Palladium(II) acetate (Pd(OAc)₂)



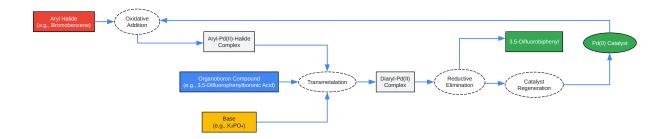
- Tricyclohexylphosphine (PCy₃)
- Potassium phosphate, hydrated (K₃PO₄·H₂O)
- Toluene
- Anhydrous Magnesium Sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

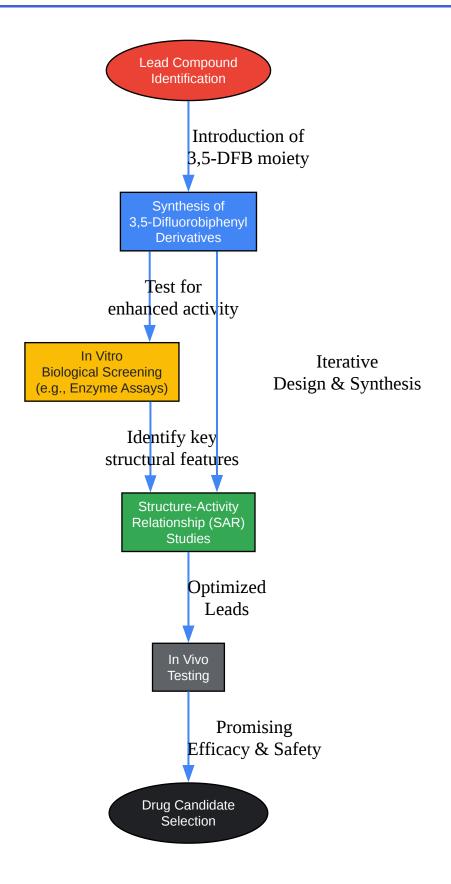
- To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3,5-difluorophenylboronic acid (1.2 equivalents), bromobenzene (1.0 equivalent), potassium phosphate (2.0 equivalents), and a catalytic amount of palladium(II) acetate (e.g., 2 mol%) and tricyclohexylphosphine (e.g., 4 mol%).
- Add anhydrous toluene to the flask.
- Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: The crude **3,5-Difluorobiphenyl** can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.









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References

- 1. web.mnstate.edu [web.mnstate.edu]
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